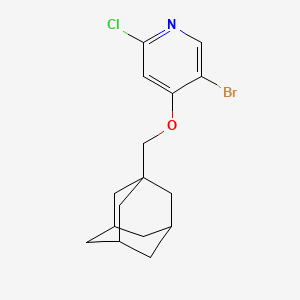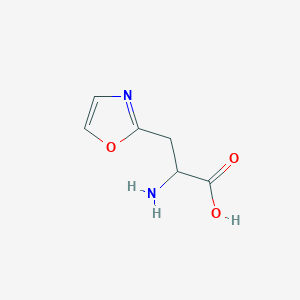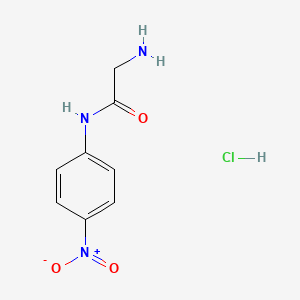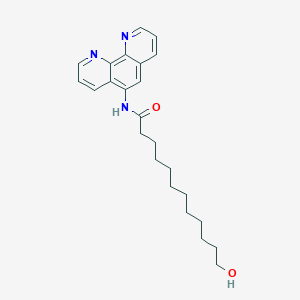
12-Hydroxy-N-(1,10-phenanthrolin-5-YL)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide is a chemical compound that belongs to the class of phenanthrolines. Phenanthrolines are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring
Métodos De Preparación
The synthesis of 12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide involves several steps. One common method includes the reaction of 1,10-phenanthroline with dodecanoic acid, followed by hydroxylation to introduce the hydroxy group at the 12th position. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxy group, resulting in the formation of a simpler amide.
Substitution: The phenanthroline ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Mecanismo De Acción
The mechanism of action of 12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide involves its ability to bind to specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce apoptosis in cancer cells . Similarly, as an RR inhibitor, it binds to the ribonucleotide reductase enzyme, inhibiting its activity and thereby reducing the synthesis of deoxyribonucleotides required for DNA replication .
Comparación Con Compuestos Similares
12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide can be compared with other phenanthroline derivatives, such as:
N-(1,10-Phenanthrolin-5-yl)iodoacetamide: This compound is used to label thiols and confer metal-binding properties.
1,10-Phenanthrolin-5-amine: Used in the synthesis of organic light-emitting devices.
N-1,10-phenanthrolin-5-ylacetamide: Known for its interactions with soluble cytochrome b562 in Escherichia coli. The uniqueness of this compound lies in its dual inhibitory activity against HDAC and RR, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
191921-70-7 |
|---|---|
Fórmula molecular |
C24H31N3O2 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
12-hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide |
InChI |
InChI=1S/C24H31N3O2/c28-17-9-7-5-3-1-2-4-6-8-14-22(29)27-21-18-19-12-10-15-25-23(19)24-20(21)13-11-16-26-24/h10-13,15-16,18,28H,1-9,14,17H2,(H,27,29) |
Clave InChI |
FGEGQUQSYXCREC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
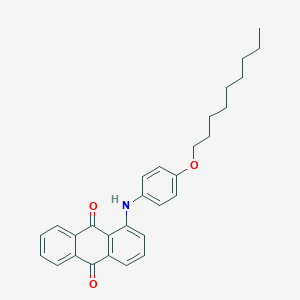
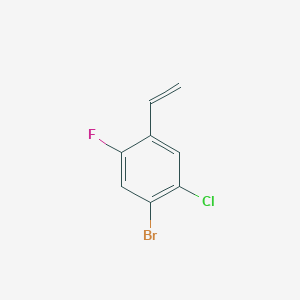

![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
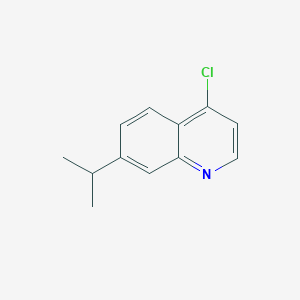

![N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)](/img/structure/B13144020.png)
